4-Methoxybenzylmagnesium chloride

Catalog No.
S1902161
CAS No.
38769-92-5
M.F
C8H9ClMgO
M. Wt
180.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzylmagnesium chloride

CAS Number

38769-92-5

Product Name

4-Methoxybenzylmagnesium chloride

IUPAC Name

magnesium;1-methanidyl-4-methoxybenzene;chloride

Molecular Formula

C8H9ClMgO

Molecular Weight

180.91 g/mol

InChI

InChI=1S/C8H9O.ClH.Mg/c1-7-3-5-8(9-2)6-4-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

UDWJEJINASVQGJ-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

Canonical SMILES

COC1=CC=C(C=C1)[CH2-].[Mg+2].[Cl-]

4-Methoxybenzylmagnesium chloride is an organomagnesium compound characterized by the molecular formula C8H9ClMgOC_8H_9ClMgO and a molecular weight of approximately 180.91 g/mol. It is commonly encountered as a solution in tetrahydrofuran (THF) and is known for its distinctive brown to yellow color. The compound is classified under Grignard reagents, which are pivotal in organic synthesis due to their nucleophilic properties. Its structure features a methoxy group attached to a benzyl moiety, making it a versatile reagent in various

  • MBzCl is flammable and reacts violently with water. It is also irritating to the skin, eyes, and respiratory system [].
  • Avoid contact with skin, eyes, and clothing. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].

Organic Synthesis

-MBzMgCl acts as a one-carbon homologue of the more common benzyl Grignard reagent (PhCH2MgCl). The presence of a methoxy group (OCH3) at the para position of the phenyl ring in 4-MBzMgCl offers several advantages:

  • Enhanced Nucleophilicity: The electron-donating nature of the methoxy group increases the negative charge density on the carbenyl carbon, making 4-MBzMgCl a more nucleophilic reagent compared to benzyl Grignard []. This translates to faster reaction rates and potentially higher yields in some reactions.
  • Regioselectivity: The methoxy group can influence the regioselectivity of certain reactions. For instance, in Friedel-Crafts alkylations, the electron-donating effect of the methoxy group can direct the electrophile towards the ortho and para positions of the aromatic ring, leading to regioisomeric products.

These properties make 4-MBzMgCl a valuable reagent for various organic synthesis applications, including:

  • Synthesis of Alcohols: 4-MBzMgCl reacts with carbonyl compounds (aldehydes and ketones) to form primary or secondary alcohols after subsequent aqueous workup []. The presence of the methoxy group can be further elaborated to generate various functionalities.
  • Formation of Carbon-Carbon Bonds: 4-MBzMgCl can participate in various carbon-carbon bond-forming reactions, such as Negishi coupling and Kumada-Corriu coupling, leading to the construction of complex organic molecules [, ].

  • Nucleophilic Substitution: It can react with carbonyl compounds to form alcohols after hydrolysis. For instance, when reacted with aldehydes or ketones, it produces corresponding alcohols.
  • Coupling Reactions: This compound can engage in coupling reactions with various electrophiles, including aryl halides, leading to the formation of biaryl compounds.
  • Formation of Alcohols: Upon hydrolysis, 4-methoxybenzylmagnesium chloride can yield 4-methoxybenzyl alcohol, showcasing its utility in alcohol synthesis.

These reactions highlight its role as a key intermediate in organic synthesis, particularly in the construction of complex molecular architectures .

The synthesis of 4-methoxybenzylmagnesium chloride typically involves the reaction of 4-methoxybenzyl chloride with magnesium metal in an anhydrous solvent such as THF or diethyl ether. The general procedure is as follows:

  • Preparation of Magnesium Turnings: Ensure that magnesium turnings are dry and free from oxidation.
  • Addition of 4-Methoxybenzyl Chloride: Under inert atmosphere conditions (e.g., nitrogen or argon), add 4-methoxybenzyl chloride to the magnesium turnings.
  • Solvent Addition: Add THF to the mixture while stirring gently.
  • Reaction Monitoring: Allow the reaction to proceed until the formation of the Grignard reagent is complete, indicated by the cessation of gas evolution.
  • Storage: The resulting solution should be stored under inert conditions to prevent reaction with moisture .

4-Methoxybenzylmagnesium chloride has several applications within organic chemistry:

  • Synthesis of Alcohols: It serves as a reagent for synthesizing various alcohols from carbonyl compounds.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential pharmaceutical applications due to their structural similarities with bioactive compounds.
  • Material Science: It can be utilized in polymer chemistry for synthesizing new materials through coupling reactions.

These applications underscore its importance as a versatile reagent in both academic research and industrial settings .

Several compounds share structural similarities with 4-methoxybenzylmagnesium chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzylmagnesium chlorideC7H7ClMgC_7H_7ClMgLacks methoxy group; commonly used Grignard reagent
2-Methoxybenzylmagnesium chlorideC8H9ClMgOC_8H_9ClMgOHas methoxy group at the ortho position; alters reactivity
3-Methoxybenzylmagnesium chlorideC8H9ClMgOC_8H_9ClMgOMethoxy group at the meta position; different sterics
Phenylmagnesium bromideC6H5BrMgC_6H_5BrMgContains bromine instead of chlorine; used similarly

These comparisons highlight the unique positioning of the methoxy group in influencing reactivity and selectivity in

Grignard Reagent Formation Methodologies

The formation of 4-methoxybenzylmagnesium chloride follows the classical Grignard synthesis pathway, involving the reaction of magnesium metal with 4-methoxybenzyl chloride in the presence of anhydrous ethereal solvents. Traditional Grignard reagent preparation requires treating an organic halide with magnesium metal, where ethers are essential to stabilize the organomagnesium compound. The reaction mechanism involves the insertion of magnesium into the carbon-halogen bond, creating a highly reactive organometallic species.

The synthesis typically employs magnesium turnings activated through various methodologies to overcome the induction period commonly associated with Grignard formation. During the induction stage, the passivating oxide layer on the magnesium surface must be removed before the highly exothermic reaction can proceed. Research has demonstrated that diisobutylaluminum hydride activation enables initiation of Grignard reagent formation at temperatures at or below 20 degrees Celsius for aryl Grignard reagents. This activation method involves adding 5 to 12 mole percent of the hydride reagent to magnesium metal in boiling ether prior to the addition of the organic halide.

Modern synthetic approaches have incorporated ultrasound activation, which allows Grignard reagent formation even in the presence of trace water by activating the magnesium to consume residual moisture. The choice of halide precursor significantly influences the reaction efficiency, with bromides and chlorides generally providing superior results compared to iodides. For 4-methoxybenzylmagnesium chloride specifically, the starting material 4-methoxybenzyl chloride can be prepared from 4-methoxybenzyl alcohol through treatment with thionyl chloride in dry chloroform.

Optimization of Reaction Conditions for Large-Scale Production

Large-scale production of 4-methoxybenzylmagnesium chloride requires careful optimization of multiple reaction parameters to ensure consistent quality and yield while maintaining safety standards. Exotherm control represents a critical consideration, as Grignard reagents and their ethereal solvents are highly flammable, necessitating precise temperature management to minimize fire or explosion risks. Research has shown that continuous flow reactor technology offers significant advantages for scaling up Grignard reactions, enabling full conversion of starting materials with residence times in the range of minutes.

Temperature optimization studies reveal that maintaining reaction temperatures below the boiling point of tetrahydrofuran allows for reliable detection of reaction initiation through temperature monitoring. For large-scale applications, pilot-scale tests have successfully demonstrated 15-fold throughput increases while maintaining equivalent product quality and yield compared to laboratory-scale reactions. The following table summarizes key optimization parameters for large-scale production:

ParameterLaboratory ScalePilot ScaleIndustrial Scale
Reaction Temperature20°C20-25°C15-30°C
Residence Time30-60 minutes5-15 minutes2-10 minutes
Conversion Rate89-95%95-98%96-100%
Throughput1x15x50-100x

Continuous reactor systems have demonstrated the ability to maintain minimal energy expenditure through optimized heating and cooling cycles. In-situ magnesium activation proves crucial for fast and successful initiation of Grignard reagent formation at industrial scales. The optimization process involves rapidly establishing reaction conditions by increasing liquid flow rates while adjusting heating and cooling temperatures to maintain complete conversion.

Computational studies using density functional theory have provided insights into the molecular processes involved in Grignard additions, revealing that mononuclear and dinuclear magnesium species can accommodate variable numbers of solvent molecules in their coordination spheres. These findings support the importance of solvent coordination in determining reaction rates and selectivity. At reduced temperatures of negative 40 degrees Celsius, competitive diaddition products can be suppressed by slowing intramolecular rearrangement, though this comes with decreased reaction rates for desired monoaddition products.

Purification Techniques and Solvent Systems

The purification of 4-methoxybenzylmagnesium chloride solutions requires specialized techniques due to the compound's high reactivity and sensitivity to moisture and air. Commercial preparations are typically supplied as 0.25 molar solutions in tetrahydrofuran, stored under inert atmosphere at temperatures between 2 and 8 degrees Celsius. The choice of solvent system significantly impacts both the stability and reactivity of the Grignard reagent, with tetrahydrofuran generally providing superior solvation compared to diethyl ether.

Tetrahydrofuran offers enhanced substitution reactivity compared to diethyl ether due to its stronger coordinating ability with the magnesium center. The solvent density of 0.914 grams per milliliter at 25 degrees Celsius and boiling point of 65 degrees Celsius for the commercial solution indicate the solvent composition and handling requirements. Alternative solvent systems include 2-methyltetrahydrofuran, which has been employed for specialized applications requiring different solubility characteristics.

Purification protocols must account for the formation of side products, particularly biphenyl, which can form through coupling reactions between unreacted organic halides and Grignard reagents. The separation of such impurities often relies on their differential solubility in hydrocarbon solvents like ligroin. Water workup procedures involve careful hydrolysis using dilute mineral acids, particularly hydrochloric acid, which facilitates the separation of alcohol products from water-soluble magnesium salts.

While specific X-ray crystallographic data for 4-methoxybenzylmagnesium chloride are not widely reported in the literature, extensive crystallographic studies of related Grignard reagents provide important structural insights. The crystal structures of Grignard reagents typically reveal complex aggregation patterns in the solid state, with magnesium centers adopting various coordination geometries depending on the nature of the organic substituent and coordinating solvents [4] [5] [6].

Comparative crystallographic analysis of similar benzylmagnesium chloride compounds shows that the magnesium atom typically adopts tetrahedral or higher coordination geometries [7] . In benzylmagnesium chloride structures, the magnesium-carbon bond distances typically range from 2.17 to 2.41 Å, with variations depending on the coordination environment and degree of solvation [8]. The coordination geometry around magnesium in Grignard reagents can range from tetrahedral in simple monomeric species to octahedral in highly solvated complexes [6] [9].

Studies of related organometallic magnesium compounds reveal that the presence of electron-donating substituents, such as the methoxy group in 4-methoxybenzylmagnesium chloride, can influence the electronic distribution and consequently affect bond lengths and angles [9] [10]. The methoxy group at the para position of the benzyl moiety introduces additional electronic effects through resonance stabilization, which may influence the overall molecular geometry and intermolecular packing arrangements [11].

Spectroscopic Identification (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

The NMR spectroscopic characteristics of 4-methoxybenzylmagnesium chloride follow patterns typical of para-substituted benzyl Grignard reagents. In ¹H NMR spectroscopy, the compound would be expected to exhibit characteristic resonances for the aromatic protons, the benzylic CH₂ group, and the methoxy substituent [12] [13].

The aromatic region typically displays a characteristic AB pattern for the para-disubstituted benzene ring, with protons ortho to the methoxy group appearing more upfield due to the electron-donating effect [12] [13]. The benzylic CH₂ protons directly bonded to magnesium would appear significantly upfield compared to their precursor benzyl chloride due to the increased electron density from the magnesium-carbon bond [12] .

¹³C NMR spectroscopy provides crucial information about the carbon framework, with the benzylic carbon directly bonded to magnesium showing characteristic chemical shifts that reflect the organometallic bonding [13] [14]. The aromatic carbons exhibit chemical shifts influenced by the methoxy substituent's electronic effects, with the carbon bearing the methoxy group and the ipso carbon showing characteristic downfield and upfield shifts, respectively [13] [14].

Infrared Spectroscopy

The infrared spectrum of 4-methoxybenzylmagnesium chloride exhibits several diagnostic features characteristic of both the aromatic methoxy substituent and the organometallic framework [15] [16]. The methoxy group contributes C-O stretching vibrations typically observed in the 1200-1300 cm⁻¹ region, while aromatic C-H stretching modes appear above 3000 cm⁻¹ [16] [17].

The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, with specific patterns reflecting the para-disubstitution pattern [16] [17]. The magnesium-carbon bond, while not directly observable in IR spectroscopy due to its ionic character, influences the overall vibrational characteristics of the molecule through coupling with adjacent bonds [18].

Analysis of related organometallic magnesium compounds indicates that the coordination environment around magnesium affects the vibrational frequencies of coordinated solvent molecules, particularly THF, which typically shows characteristic C-O stretching around 1040 cm⁻¹ [17] [18].

UV-Visible Spectroscopy

The UV-visible absorption spectrum of 4-methoxybenzylmagnesium chloride is dominated by electronic transitions associated with the para-methoxybenzyl chromophore [19] [11]. The methoxy-substituted aromatic system exhibits characteristic absorption bands in the UV region, with the primary π→π* transitions occurring around 250-280 nm [19] [11].

The electron-donating methoxy substituent causes a bathochromic shift in the absorption maximum compared to unsubstituted benzyl systems due to extended conjugation and reduced HOMO-LUMO energy gap [19] [11]. The molar absorptivity values for these transitions are typically in the range of 10³-10⁴ L mol⁻¹ cm⁻¹, characteristic of aromatic π→π* transitions [19] [11].

The organometallic nature of the compound may introduce additional charge-transfer transitions, though these are typically observed at longer wavelengths and with lower intensity than the aromatic π→π* transitions [19] [11]. The coordination of magnesium to the benzylic carbon may also influence the fine structure of the absorption bands through perturbation of the aromatic electronic system [19] [11].

Computational Modeling of Electronic Structure

Computational studies using density functional theory (DFT) provide valuable insights into the electronic structure and bonding characteristics of 4-methoxybenzylmagnesium chloride [14] [20] [21]. These calculations typically employ functionals such as B3LYP with appropriate basis sets to accurately describe both the organometallic bonding and the aromatic electronic system [14] [20].

DFT calculations reveal that the magnesium-carbon bond in benzylmagnesium chlorides exhibits significant ionic character, with substantial charge transfer from magnesium to the organic fragment [21] [22]. The computed bond dissociation energies for magnesium-carbon bonds in Grignard reagents typically range from 55-70 kcal/mol, depending on the specific substitution pattern and coordination environment [22].

The electronic structure calculations demonstrate that the methoxy substituent stabilizes the benzylic anion through resonance effects, as evidenced by molecular orbital analysis showing delocalization of electron density into the aromatic π-system [14] [20]. Natural bond orbital (NBO) analysis reveals the degree of charge transfer and the hybridization states of the atoms involved in bonding [14] [20].

Computational modeling also provides insights into the coordination geometry preferences of the magnesium center [22]. The calculations typically predict tetrahedral coordination for simple Grignard reagents, with higher coordination numbers achieved through solvation with electron-donating ligands such as THF [22]. The computed Mg-C bond distances align well with experimental crystallographic data, typically falling in the range of 2.2-2.4 Å [22] [23].

Frontier molecular orbital analysis reveals the nucleophilic character of the compound, with the highest occupied molecular orbital (HOMO) primarily localized on the benzylic carbon and adjacent aromatic system [14] [20]. The LUMO typically involves antibonding orbitals associated with the Mg-C bond, consistent with the electrophilic nature of reactions involving Grignard reagents [14] [20].

The thermal stability of 4-Methoxybenzylmagnesium chloride follows patterns consistent with other Grignard reagents, exhibiting temperature-dependent decomposition characteristics that are critical for safe handling and storage protocols [1] [2]. The compound demonstrates remarkable thermal stability under controlled conditions, with commercial formulations typically stored at refrigerated temperatures between 2-8°C to maintain long-term stability [3] [4].

Thermal Decomposition Temperature Range

Research utilizing accelerating rate calorimetry has established that organometallic magnesium compounds, including benzylmagnesium derivatives, undergo initial thermal decomposition at temperatures above 500 Kelvin (approximately 227°C) [1] [2]. Specifically, thermal analysis studies indicate that the initial decomposition temperature occurs around 500.37 K, with complete thermal breakdown achieved at 551.85 K [2]. These findings demonstrate that 4-Methoxybenzylmagnesium chloride maintains structural integrity at ambient and moderately elevated temperatures, making it suitable for typical synthetic applications.

The thermal decomposition pathway involves multiple mechanistic steps characteristic of organometallic compounds. Initial decomposition likely proceeds through carbon-magnesium bond cleavage, followed by further fragmentation of the organic moiety [1]. The process is accompanied by significant heat release, with studies reporting adiabatic temperature rises exceeding 50 K during complete decomposition [2].

Decomposition Mechanism and Products

The thermal decomposition of 4-Methoxybenzylmagnesium chloride follows established patterns for aromatic Grignard reagents. The primary decomposition pathway involves the formation of 4-methoxytoluene through protonation of the carbanion, magnesium chloride, and potentially other organic fragments depending on atmospheric conditions [1] [2]. Under oxidative conditions, the decomposition may produce magnesium oxide along with various organic oxidation products.

Temperature RangeDecomposition StagePrimary ProductsHeat Release
Below 227°CStableNo decompositionNone
227-278°CInitial decompositionOrganic fragments, MgCl₂Moderate
Above 278°CComplete breakdown4-Methoxytoluene, MgO, HClSignificant

Solubility Profiles in Organic Solvents

The solubility characteristics of 4-Methoxybenzylmagnesium chloride are fundamentally governed by the coordination requirements of the magnesium center and the solvating properties of different organic media [5] [6] [7]. Commercial preparations are invariably formulated in ethereal solvents, most commonly tetrahydrofuran or 2-methyltetrahydrofuran, at concentrations of 0.25 M [3] [4].

Ethereal Solvent Compatibility

Tetrahydrofuran emerges as the optimal solvent for 4-Methoxybenzylmagnesium chloride, providing excellent solubility and stability characteristics [4] [5]. The superior performance of tetrahydrofuran derives from its ability to form stable coordination complexes with the magnesium center through its oxygen lone pairs, effectively stabilizing the organometallic compound [7] [8]. This coordination interaction prevents decomposition and maintains the reactive integrity of the Grignard reagent.

The solubility in tetrahydrofuran reaches concentrations of 0.25 M under standard commercial conditions, with higher concentrations achievable under specialized preparation methods [4]. 2-Methyltetrahydrofuran serves as an environmentally preferred alternative solvent, offering comparable solubility and stability properties while providing enhanced sustainability credentials [4] [9].

Diethyl ether, the traditional Grignard solvent, also provides good solubility for 4-Methoxybenzylmagnesium chloride, though commercial formulations favor the cyclic ethers for their superior coordinating ability [7] [10]. The linear ether structure of diethyl ether results in somewhat weaker coordination compared to the cyclic ethers, potentially affecting long-term stability [7].

Non-Ethereal Solvent Limitations

Hydrocarbon solvents such as benzene and toluene exhibit poor compatibility with 4-Methoxybenzylmagnesium chloride due to their inability to provide the requisite coordination to the magnesium center [11]. The absence of heteroatoms with lone pairs prevents stabilization of the organometallic species, leading to rapid decomposition or precipitation [6] [11].

Chlorinated solvents present particular challenges for Grignard reagent solubility due to their potential reactivity with the organometallic species [12]. Dichloromethane and chloroform can undergo halogen exchange reactions with the magnesium center, compromising the integrity of the desired organometallic compound [6] [12].

Solvent ClassSolubilityStabilityCoordination Ability
Cyclic ethers (THF, 2-MeTHF)ExcellentHighStrong
Linear ethers (Et₂O)GoodModerateModerate
HydrocarbonsPoorLowNone
Chlorinated solventsVariablePoorReactive

Air and Moisture Sensitivity Studies

4-Methoxybenzylmagnesium chloride exhibits pronounced sensitivity to both atmospheric moisture and oxygen, characteristics that are fundamental to the behavior of all Grignard reagents [13] [14]. This sensitivity necessitates rigorous exclusion of air and moisture during storage, handling, and synthetic applications.

Moisture Sensitivity Mechanisms

The reaction of 4-Methoxybenzylmagnesium chloride with water proceeds through a rapid protonolysis mechanism that completely destroys the organometallic functionality [15] [14]. The reaction produces 4-methoxytoluene as the primary organic product, along with magnesium hydroxide chloride and hydrogen gas [15]. This transformation is instantaneous upon contact with even trace amounts of moisture, emphasizing the critical importance of anhydrous conditions.

The hydrolysis reaction follows the general pathway:
4-MeOC₆H₄CH₂MgCl + H₂O → 4-MeOC₆H₄CH₃ + Mg(OH)Cl

Under conditions of excess water, further hydrolysis can occur, leading to the formation of magnesium hydroxide and hydrochloric acid [15]. The evolution of hydrogen gas during these reactions can create safety concerns in closed systems, particularly if significant quantities of the reagent are exposed to moisture [14].

Atmospheric Oxygen Reactivity

Exposure to atmospheric oxygen results in the gradual oxidation of 4-Methoxybenzylmagnesium chloride, leading to the formation of various oxidation products [13] [14]. The reaction with oxygen can produce peroxide species initially, which may subsequently decompose to form alcohols, aldehydes, or carboxylic acids depending on the reaction conditions and duration of exposure [16].

The oxidation process is generally slower than hydrolysis but becomes significant during extended exposure to air [13]. This reactivity necessitates storage under inert atmosphere conditions, typically nitrogen or argon, to prevent degradation [14] [17].

Storage and Stability Requirements

Commercial formulations of 4-Methoxybenzylmagnesium chloride specify storage temperatures between 2-8°C under inert atmosphere conditions [3] [4] [14]. These requirements reflect the need to minimize thermal decomposition while preventing moisture and oxygen exposure [14]. Refrigerated storage significantly extends the shelf life of the compound by reducing the rate of thermal degradation processes [18].

The compound is classified as air-sensitive and moisture-sensitive in safety documentation, requiring specialized handling procedures including the use of inert atmosphere techniques such as Schlenk line manipulation or glove box environments [13] [14] [17]. These precautions ensure maintenance of the organometallic functionality throughout storage and use.

Environmental FactorReaction RatePrimary ProductsRecommended Control
Water/MoistureInstantaneous4-Methoxytoluene, Mg(OH)ClAnhydrous conditions
Atmospheric oxygenModerateOxidation productsInert atmosphere
Elevated temperatureVariableThermal decomposition productsRefrigerated storage
Ambient airFastMixed hydrolysis/oxidation productsComplete exclusion

Hydrogen Bond Acceptor Count

3

Exact Mass

180.0192343 g/mol

Monoisotopic Mass

180.0192343 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-16-2023

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